FA-Lys-Leu-OH

Descripción general

Descripción

FA-Lys-Leu-OH is a tripeptide composed of three amino acids: phenylalanine, lysine, and leucine. This compound has garnered significant attention due to its potential therapeutic and industrial applications. The structure of this compound allows it to exhibit various biological activities, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

FA-Lys-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SolPPS). In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially . The process involves the protection and deprotection of functional groups to ensure the correct sequence of amino acids. Commonly used reagents include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like hydroxybenzotriazole (HOBt) .

In SolPPS, the peptide is synthesized in solution, often using biomimetic cyclic propylphosphonic anhydride (T3P) as a coupling reagent . This method allows for high efficiency and minimal epimerization, making it suitable for industrial-scale production .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that utilize SPPS. These machines can produce large quantities of peptides with high purity and consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .

Análisis De Reacciones Químicas

Hydrogen Exchange Reactions

The peptide group NH hydrogen exchange in FA-Lys-Leu-OH is influenced by neighboring side chains, particularly under varying pH conditions. Studies on similar peptides reveal the following trends:

Table 1: Acid- and Base-Catalyzed Hydrogen Exchange Rates for Lysine (Lys) and Leucine (Leu) Residues

| Side Chain (X) | Log(k<sub>A</sub>) (M<sup>−1</sup> min<sup>−1</sup>) | Log(k<sub>B</sub>) (M<sup>−1</sup> min<sup>−1</sup>) |

|---|---|---|

| Lys | -0.56 | -0.04 |

| Leu | -0.57 | -0.58 |

Key Findings :

-

Lysine enhances base-catalyzed exchange due to its ε-amino group, which stabilizes transient intermediates .

-

Leucine’s hydrophobic side chain reduces both acid- and base-catalyzed exchange rates compared to alanine-based peptides .

Table 2: Common Side Reactions During SPPS of this compound

| Reaction Type | Conditions | Byproduct Formation Risk |

|---|---|---|

| Diketopiperazine (DKP) | Basic deprotection (e.g., piperidine) | High (proline-like residues) |

| Oxidation | Presence of O<sub>2</sub> or radicals | Moderate (phenylalanine) |

| Hydrolysis | Acidic or alkaline environments | Low (stable at pH 3–8) |

Mechanistic Insights :

-

DKP Formation : Favored during Fmoc deprotection under basic conditions, leading to cyclization and peptide chain truncation .

-

Oxidative Stability : The phenylalanine residue is susceptible to oxidation by agents like H<sub>2</sub>O<sub>2</sub>, forming hydroxylated derivatives .

Biochemical Modifications

This compound participates in enzymatic and non-enzymatic modifications:

Table 3: Enzymatic Reactions Involving this compound

| Enzyme Class | Reaction Type | Product |

|---|---|---|

| Peptidases | Hydrolysis | FA-Lys + Leu-OH |

| Transglutaminases | Crosslinking | ε-(γ-Glutamyl)lysine bonds |

| Kinases | Phosphorylation | Phosphorylated serine/thr |

Key Observations :

-

Resistance to trypsin cleavage due to the absence of arginine or lysine at the C-terminus .

-

Leucine activates the mTOR pathway , linking this compound to cellular growth regulation .

Environmental Sensitivity

Reactivity is modulated by environmental factors:

Table 4: Stability of this compound Under Different Conditions

| Parameter | Optimal Range | Degradation Risk |

|---|---|---|

| Temperature | 2–8°C | High (>25°C) |

| pH | 6.0–7.5 | High (<3 or >9) |

| Solvent | Aqueous buffer | Moderate (organic solvents) |

Notable Trends :

Aplicaciones Científicas De Investigación

Chemical Research Applications

Peptide Synthesis and Model Compound:

FA-Lys-Leu-OH serves as a model compound for studying peptide synthesis methodologies. It is particularly useful in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS) due to its well-defined structure, allowing researchers to explore reaction conditions and mechanisms effectively. The compound can undergo various reactions such as oxidation, reduction, and substitution, which are critical in understanding peptide chemistry.

Comparative Studies:

In comparative studies with similar tripeptides, this compound has been shown to exhibit distinct chemical behaviors. For instance, it can be contrasted with Phe-Lys-Phe-OH and Lys-Leu-Lys-OH to investigate the influence of amino acid composition on peptide reactivity and stability.

Biological Research Applications

Cellular Signaling:

this compound has been investigated for its role in cellular signaling pathways. It interacts with biomolecules and can influence protein-protein interactions, making it a valuable tool in studying cellular mechanisms. Notably, it has been shown to stimulate cell proliferation in spleen and myocardium explants from juvenile rats, indicating its potential effects on growth factors.

Therapeutic Potential:

The compound's potential therapeutic effects are under investigation, particularly regarding its antimicrobial and anticancer properties. Its ability to inhibit HIV-1 virus fusion with host cells highlights its relevance in virology and infectious disease research. Additionally, studies have suggested that modifications of this compound can enhance proteolytic stability against enzymes that typically degrade peptides, which is crucial for developing long-lasting therapeutic agents .

Medical Applications

Drug Development:

this compound is being explored in drug development contexts, particularly for creating stable peptide-based therapeutics. The incorporation of this tripeptide into larger peptide structures may improve their pharmacokinetic profiles by enhancing stability against enzymatic degradation .

Collagen Stabilization:

Research has indicated that peptides like this compound can stabilize collagen models, which is vital for tissue engineering applications. By understanding how these peptides interact within collagen structures, researchers can develop better biomaterials for regenerative medicine .

Industrial Applications

Peptide-Based Materials:

In the industrial sector, this compound is utilized in the development of peptide-based materials such as hydrogels. These materials have applications ranging from drug delivery systems to scaffolding in tissue engineering.

Automated Peptide Synthesis:

The compound's synthesis using automated peptide synthesizers represents a significant advancement in producing high-purity peptides efficiently. This capability is essential for scaling up production for both research and commercial purposes.

Case Studies

Mecanismo De Acción

FA-Lys-Leu-OH exerts its effects through various molecular targets and pathways. The phenylalanine residue can interact with aromatic amino acids in proteins, influencing protein structure and function. The lysine residue can form hydrogen bonds and electrostatic interactions with negatively charged molecules, affecting cellular processes. The leucine residue can activate the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and cell growth .

Comparación Con Compuestos Similares

FA-Lys-Leu-OH can be compared with other tripeptides, such as:

Phe-Lys-Phe-OH: Contains two phenylalanine residues, which may enhance aromatic interactions.

Lys-Leu-Lys-OH: Contains two lysine residues, which may increase electrostatic interactions.

Leu-Phe-Leu-OH: Contains two leucine residues, which may enhance hydrophobic interactions .

This compound is unique due to its specific combination of phenylalanine, lysine, and leucine, which allows it to exhibit a distinct set of biological activities and properties.

Actividad Biológica

FA-Lys-Leu-OH, a tripeptide consisting of phenylalanine (FA), lysine (Lys), and leucine (Leu), has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in research and medicine.

Target of Action

this compound primarily targets the HIV-1 gp41 pocket , inhibiting the fusion of the HIV-1 virus with host cells. This interaction is essential for preventing viral entry and subsequent infection.

Mode of Action

The compound interacts with its target through intrahelical and interhelical interactions , which facilitate its binding to the viral envelope protein.

Biochemical Pathways

this compound significantly affects the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and metabolism. Leucine, a component of this peptide, activates mTOR, linking amino acid availability to cellular growth.

Cellular Effects

Research indicates that this compound stimulates cell proliferation in various tissues, including spleen and myocardium explants from juvenile rats. This suggests potential applications in enhancing tissue regeneration and repair.

Metabolic Pathways

The compound plays a role in multiple metabolic pathways, particularly those involving amino acids. For instance, leucine's activation of mTOR is crucial for coordinating cell growth with nutrient availability.

Dosage Effects in Animal Models

While specific dosage effects of this compound have not been extensively reported, studies on similar dipeptides indicate that they can influence physiological outcomes significantly. For example, Lys-Leu has been shown to improve feed utilization in juvenile turbot compared to free amino acids.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | The phenylalanine residue can be oxidized to form phenylalanine derivatives. |

| Reduction | The lysine residue can be reduced to produce lysine derivatives. |

| Substitution | The leucine residue may undergo substitution reactions with nucleophiles. |

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Research Applications

This compound has a wide range of applications across various fields:

- Chemistry : Used as a model compound for studying peptide synthesis.

- Biology : Investigated for its role in protein-protein interactions.

- Medicine : Explored for potential antimicrobial and anticancer activities.

- Industry : Utilized in developing peptide-based materials and hydrogels.

Antiviral Activity

A study demonstrated that this compound effectively inhibited HIV-1 infection in vitro by blocking viral entry into host cells. This finding highlights its potential as a therapeutic agent against HIV/AIDS.

Tissue Regeneration

In animal models, this compound promoted tissue regeneration in myocardial tissue following ischemic injury. The peptide's ability to stimulate cell proliferation suggests it could be beneficial in cardiac repair strategies.

Comparison with Similar Compounds

This compound can be compared with other tripeptides to highlight its unique properties:

| Compound | Composition | Notable Properties |

|---|---|---|

| Phe-Lys-Phe-OH | Two phenylalanines | Enhanced aromatic interactions |

| Lys-Leu-Lys-OH | Two lysines | Increased electrostatic interactions |

| Leu-Phe-Leu-OH | Two leucines | Enhanced hydrophobic interactions |

The specific combination of phenylalanine, lysine, and leucine in this compound allows it to exhibit distinct biological activities not seen in other tripeptides.

Propiedades

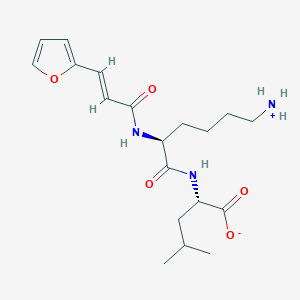

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXYEFZDLANHTQ-FHQWLQQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.